[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 243.75 g/mol. It is classified under the GHS07 pictogram, indicating it may cause skin irritation, eye irritation, and respiratory issues upon exposure. The compound is utilized in various scientific and industrial applications, including organic synthesis and biological research.
This compound is cataloged under the CAS number 1423031-85-9 and is recognized for its potential as a building block in organic chemistry. It can be sourced from chemical suppliers specializing in specialty chemicals and pharmaceutical intermediates. The classification of this compound includes its role as an amine derivative with a methanesulfonyl functional group, making it relevant in both medicinal chemistry and materials science.
The synthesis of [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride typically involves several key steps:
The synthesis may require specific conditions, such as controlled temperatures and the use of solvents that facilitate the reactions without degrading the product. Common reagents include methanesulfonyl chloride for introducing the sulfonyl group and amines for creating the final product.
The molecular structure of [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride features a tetrahydropyran ring (oxan) with a methanesulfonyl group attached to one carbon atom and a methanamine group attached to another carbon atom within the ring.
CS(=O)(=O)CC1(CN)CCOCC1.Cl
.[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride primarily involves its interactions with biological targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction may influence various biochemical pathways depending on the target protein's role within cellular processes.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: